molecular formula C16H8ClN3 B11050909 2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile

Cat. No.: B11050909
M. Wt: 277.71 g/mol
InChI Key: FSDSAPNOIYZWDI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile is a chemical compound characterized by the presence of a chlorophenyl group attached to an indole core, with two nitrile groups at the 5 and 6 positions of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and malononitrile.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base like piperidine to form 2-(4-chlorophenyl)-2-butenedinitrile.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as ammonium acetate, to form the indole ring, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indole-5,6-dicarbonitrile: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    2-(4-bromophenyl)-1H-indole-5,6-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.

    2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile: Contains a methyl group instead of chlorine, which may influence its steric and electronic properties.

Uniqueness

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and interaction with biological targets compared to its analogs. The chlorine atom can also influence the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H8ClN3

Molecular Weight

277.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile

InChI

InChI=1S/C16H8ClN3/c17-14-3-1-10(2-4-14)15-6-11-5-12(8-18)13(9-19)7-16(11)20-15/h1-7,20H

InChI Key

FSDSAPNOIYZWDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=C(C=C3N2)C#N)C#N)Cl

Origin of Product

United States

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